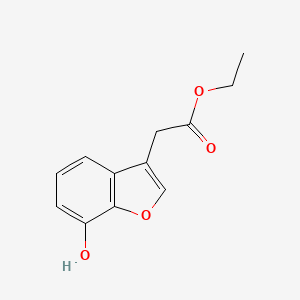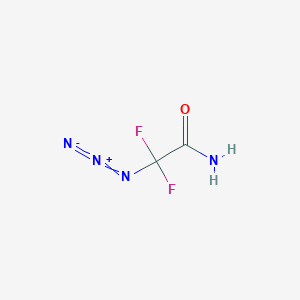![molecular formula C20H18N4O2 B2488220 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 1280922-12-4](/img/structure/B2488220.png)
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives involves several steps, including the reaction of cyanoacetamide derivatives with various reagents to produce thiole, thiophene, and pyrazole derivatives. For instance, treatment with phenyl isothiocyanate can yield thiole derivatives, which, upon further reaction, furnish 1,3,4-thiadiazole derivatives. Additionally, interaction with active methylene reagents like malononitrile or ethyl cyanoacetate can afford polysubstituted thiophene derivatives (Khalil, Sayed, & Raslan, 2012).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives, including N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide, is characterized by NMR, IR, and sometimes by single-crystal X-ray crystallography. These methods have elucidated the structure of complexes and derivatives, revealing coordination environments and geometric arrangements indicative of the compound's reactive sites and potential for further chemical modification (Chkirate et al., 2019).
Chemical Reactions and Properties
The reactivity of the pyrazole-acetamide framework is demonstrated through various chemical reactions, leading to the synthesis of diverse derivatives. This includes the formation of polysubstituted thiophene derivatives through reaction with active methylene reagents and elemental sulfur, and the generation of phenylmethylidene derivatives upon treatment with benzaldehyde. These reactions showcase the compound's versatility in forming a wide range of chemical structures with varying functional groups (Khalil et al., 2012).
Physical Properties Analysis
The physical properties of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. These properties are determined using standard laboratory techniques and are essential for the compound's application in various fields. Although specific data on the physical properties of this compound were not directly available from the provided research, these aspects are generally investigated using analytical and spectroscopic methods to ensure the compound's suitability for further application.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are fundamental to the compound's utility in chemical synthesis and potential applications. The ability of pyrazole-acetamide derivatives to participate in the formation of diverse heterocyclic compounds through reactions with various reagents highlights their chemical versatility and potential as intermediates in organic synthesis (Khalil et al., 2012).
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide has implications in the study of cytochrome P450 (CYP) enzymes, critical for drug metabolism and potential drug–drug interactions (DDIs). Inhibitors like this compound can elucidate the involvement of specific CYP isoforms in the metabolism of drugs, aiding in the prediction and management of DDIs. This research emphasizes the importance of potent and selective chemical inhibitors in human liver microsomal incubations for CYP phenotyping, contributing to safer drug administration and reducing adverse effects (Khojasteh et al., 2011).
Environmental Fate and Behavior of Parabens
Parabens, with structural similarities to N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide, serve as a model for studying the environmental persistence and effects of synthetic organic compounds. This research explores their biodegradability, ubiquity in aquatic environments, and potential as weak endocrine disruptors. By understanding the environmental behavior of parabens, insights can be gained into the fate of related compounds, guiding the development of safer chemicals and environmental protection strategies (Haman et al., 2015).
Synthesis of Heterocycles
The reactivity and application of compounds like N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide in heterocyclic and dyes synthesis are significant for medicinal chemistry. Such compounds serve as building blocks for creating a wide range of heterocyclic compounds with potential biological activities, showcasing the versatility and importance of these chemical structures in drug discovery and development (Gomaa & Ali, 2020).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety, a core structure in N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide, is a pharmacophore in many biologically active compounds. Its synthesis and modification have led to the development of molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties. This underscores the potential of pyrazole-based compounds in the design and optimization of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Mecanismo De Acción
Target of Action
The primary target of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator . Molecular docking studies suggest a predicted binding mode between the compound and the protein receptor .
Result of Action
The compound’s action on the RyR leads to insecticidal activities. For example, it showed 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L .
Propiedades
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-15-6-5-9-18(10-15)26-14-20(25)23-19(11-21)16-12-22-24(13-16)17-7-3-2-4-8-17/h2-10,12-13,19H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZABRWVWYZDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)
![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)
![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)